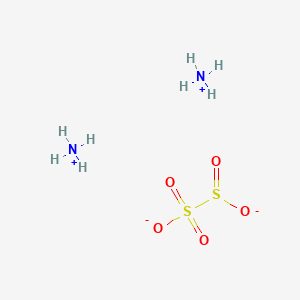
2-((Carboxymethyl)amino)-4-chlorobenzoic acid
概要
説明
2-((Carboxymethyl)amino)-4-chlorobenzoic acid, also known as CMAC, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is widely used in various research applications due to its unique properties.
科学的研究の応用
2-((Carboxymethyl)amino)-4-chlorobenzoic acid has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of proteins and nucleic acids. It is also used as a pH-sensitive dye in imaging studies of living cells. 2-((Carboxymethyl)amino)-4-chlorobenzoic acid has been found to be useful in the development of biosensors for the detection of various biomolecules. Furthermore, it has been used as a chelating agent in the synthesis of metal complexes for various applications.
作用機序
The mechanism of action of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid is not fully understood. However, it is believed that the carboxymethyl group on the benzene ring of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid allows it to bind to proteins and nucleic acids, resulting in fluorescence. The chloro group on the benzene ring is responsible for the pH sensitivity of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid.
生化学的および生理学的効果
2-((Carboxymethyl)amino)-4-chlorobenzoic acid has been found to have minimal toxicity and is not known to have any adverse effects on living organisms. It is highly water-soluble and is readily absorbed by living cells. 2-((Carboxymethyl)amino)-4-chlorobenzoic acid has been found to have a high binding affinity for proteins and nucleic acids, making it an excellent tool for studying these biomolecules.
実験室実験の利点と制限
One of the main advantages of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid is its ease of synthesis and cost-effectiveness. It is also highly versatile and can be used in a wide range of research applications. However, 2-((Carboxymethyl)amino)-4-chlorobenzoic acid has limitations in terms of its stability and sensitivity to light. It is also not suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH conditions.
将来の方向性
There are several future directions for the use of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid in scientific research. One potential application is in the development of new biosensors for the detection of disease biomarkers. 2-((Carboxymethyl)amino)-4-chlorobenzoic acid could also be used in the development of new imaging techniques for the study of living cells. Furthermore, the development of new synthesis methods for 2-((Carboxymethyl)amino)-4-chlorobenzoic acid could lead to the creation of new derivatives with improved properties.
Conclusion:
In conclusion, 2-((Carboxymethyl)amino)-4-chlorobenzoic acid is a highly versatile compound with a wide range of scientific research applications. Its ease of synthesis and cost-effectiveness make it a popular choice for researchers. 2-((Carboxymethyl)amino)-4-chlorobenzoic acid has minimal toxicity and is highly water-soluble, making it an excellent tool for studying proteins and nucleic acids. While it does have limitations in terms of its stability and sensitivity to light, there are several future directions for the use of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid in scientific research.
特性
IUPAC Name |
2-(carboxymethylamino)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-5-1-2-6(9(14)15)7(3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXGKLGUAJLLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455462 | |
| Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Carboxymethyl)amino)-4-chlorobenzoic acid | |
CAS RN |
99282-79-8 | |
| Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99282-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[8-(4-Formylphenoxy)octoxy]benzaldehyde](/img/structure/B1624248.png)








